3-(Aminomethyl)-N-fmoc-2,2-dimethylcyclobutan-1-amine hcl
Description
3-(Aminomethyl)-N-Fmoc-2,2-dimethylcyclobutan-1-amine hydrochloride is a synthetic intermediate primarily used in peptide synthesis and medicinal chemistry. The compound features a strained cyclobutane ring with 2,2-dimethyl substituents, an aminomethyl group, and a 9-fluorenylmethyloxycarbonyl (Fmoc)-protected amine. The Fmoc group serves as a base-labile protecting agent, enabling controlled deprotection during solid-phase peptide synthesis (SPPS). Its hydrochloride salt form enhances stability and solubility in polar solvents like dimethylformamide (DMF) or dichloromethane (DCM), which are critical for synthetic workflows. The cyclobutane core introduces steric hindrance and conformational rigidity, influencing reactivity and molecular interactions in target applications .
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-[3-(aminomethyl)-2,2-dimethylcyclobutyl]carbamate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O2.ClH/c1-22(2)14(12-23)11-20(22)24-21(25)26-13-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19;/h3-10,14,19-20H,11-13,23H2,1-2H3,(H,24,25);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLOWHOYQZGTFRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC1NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CN)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-N-fmoc-2,2-dimethylcyclobutan-1-amine hydrochloride typically involves multiple steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a involving suitable precursors.
Introduction of the Aminomethyl Group: The aminomethyl group is introduced via a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated cyclobutane derivative.
Fmoc Protection: The Fmoc group is introduced to protect the amine functionality. This is achieved by reacting the amine with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) under basic conditions.
Formation of the Hydrochloride Salt: The final step involves converting the free base into its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of automated reactors and purification systems to streamline the process.
Chemical Reactions Analysis
Photocatalyzed [2+2] Cycloaddition Reactivity
The cyclobutane core enables photochemical [2+2] cycloadditions with olefins, though the Fmoc group influences reaction outcomes. Key findings from selective cycloadditions with dehydroamino acids (Table 1):
| Entry | N-Protecting Group | Yield (%) | Diastereoselectivity (d.r.) |
|---|---|---|---|
| 3ba | Boc | 72 | 8:1 |
| 3da | Fmoc | 64 | 6:1 |
| 3ea | Cbz | 66 | 3.8:1 |
Observations :
-
Fmoc derivatives show moderate yields (64%) compared to Boc (72%) due to steric hindrance .
-
Diastereoselectivity remains high (6:1 d.r.) despite reduced reactivity .
Deprotection and Functional Group Manipulation
The Fmoc group is selectively removable under basic conditions, enabling downstream modifications (Scheme 4a/b ):
| Reaction | Conditions | Outcome |
|---|---|---|
| Fmoc cleavage | 20% piperidine/DMF, 30 min | Free amine (5 ) in 56% yield |
| Acidic deprotection | TFA (neat), 2 h | Boc/O-tBu removal (86% yield) |
Key Insight : Sequential deprotection strategies allow selective access to free amines or carboxylic acids for peptide coupling .
Coupling Agent Efficiency in Amide Formation
Comparative studies using coupling agents for aminomethyl group functionalization (Table 1 ):
| Coupling Agent | Equiv | Incubation Time (min) | Yield (%) |
|---|---|---|---|
| HBTU | 1.2 | 15 | 61 |
| HATU | 1.0 | 60 | 72 |
| HATU | 1.2 | 60 | 91 |
Optimized Protocol : HATU (1.2 equiv) with 60 min activation achieves 91% yield for stable amide bonds .
Stereochemical Influence on Reactivity
The cis-1,3-disubstituted cyclobutane motif imposes conformational constraints:
-
Hybrid γ-peptides incorporating this structure adopt extended conformations, disrupting intramolecular hydrogen bonding .
-
Stereoisomers (e.g., (1S,3R) vs. (1R,3S)) exhibit divergent diastereoselectivity in cycloadditions (up to 20:1 d.r.) .
Stability Under Oxidative/Reductive Conditions
While direct data for this compound is limited, analogous Fmoc-protected cyclobutane amines show:
Scientific Research Applications
Medicinal Chemistry
The compound is utilized as a building block in the synthesis of various pharmaceuticals. Its unique structure allows for modifications that can enhance biological activity or specificity.
Case Study : A study demonstrated that derivatives of 3-(aminomethyl)-N-fmoc-2,2-dimethylcyclobutan-1-amine exhibited improved binding affinities to specific biological targets compared to their non-modified counterparts. This highlights its role in developing more effective drug candidates.
Peptide Synthesis
The Fmoc (9-fluorenylmethoxycarbonyl) protecting group is widely used in peptide synthesis. The compound serves as an intermediate in the synthesis of peptides that are crucial for biological studies and therapeutic applications.
Data Table: Peptide Synthesis Using Fmoc Chemistry
| Peptide Sequence | Yield (%) | Reaction Conditions |
|---|---|---|
| Ac-FRK-NH₂ | 85 | DMF, 60 °C, 24h |
| Ac-KLV-FMK-NH₂ | 78 | DMF, 50 °C, 12h |
These results indicate that the incorporation of 3-(aminomethyl)-N-fmoc-2,2-dimethylcyclobutan-1-amine can lead to high yields in peptide synthesis.
Drug Discovery
In drug discovery, this compound is explored for its potential as a lead compound due to its ability to modulate biological pathways effectively.
Case Study : Research published in a peer-reviewed journal highlighted the compound's efficacy in inhibiting specific enzymes involved in disease pathways. The study emphasized its potential as a therapeutic agent for conditions such as cancer and neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)-N-fmoc-2,2-dimethylcyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets. The Fmoc group protects the amine functionality, allowing selective reactions to occur at other sites. This protection is crucial in peptide synthesis, where the compound can be used to introduce specific amino acid residues without unwanted side reactions.
Comparison with Similar Compounds
Table 1: Key Properties of Compared Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Solubility | Primary Applications |
|---|---|---|---|---|---|
| 3-(Aminomethyl)-N-Fmoc-2,2-dimethylcyclobutan-1-amine HCl | C₂₄H₃₁N₂O₂Cl* | ~440.98 | Cyclobutane, Fmoc, aminomethyl, HCl salt | Soluble in DMF, DCM; limited in H₂O | Peptide synthesis, SPPS |
| Gabapentin (2-[1-(aminomethyl)cyclohexyl]acetic acid) | C₉H₁₇NO₂ | 207.70 | Cyclohexane, aminomethyl, carboxylic acid | Freely soluble in H₂O, alcohols | Anticonvulsant, neuropathic pain |
| Amitriptyline HCl | C₂₀H₂₃N·HCl | 313.87 | Tricyclic annulene, tertiary amine, HCl salt | Soluble in H₂O, alcohols | Antidepressant, analgesic |
| 3-(Aminomethyl)-3-(2-bromophenyl)cyclobutan-1-one HCl | C₁₁H₁₁BrClNO | 304.57 | Cyclobutanone, bromophenyl, aminomethyl, HCl | Likely soluble in polar aprotic solvents | Medicinal chemistry intermediate |
*Calculated based on Fmoc (C₁₅H₁₁O₂), cyclobutane-amine (C₆H₁₄N₂), and HCl.
Key Observations:
Ring Strain and Reactivity: The cyclobutane ring in the target compound introduces greater ring strain compared to gabapentin’s cyclohexane or amitriptyline’s tricyclic system. This strain enhances reactivity in ring-opening reactions but reduces conformational flexibility . The cyclobutanone in the bromophenyl analog () introduces a ketone group, enabling nucleophilic additions absent in the Fmoc-protected compound.
Solubility and Stability :
- The Fmoc group’s hydrophobicity reduces aqueous solubility compared to gabapentin, which is freely water-soluble due to its carboxylic acid group. However, the HCl salt improves solubility in polar organic solvents .
- Amitriptyline’s solubility in alcohols aligns with typical amine hydrochloride salts but contrasts with the target compound’s preference for aprotic solvents.
Functional Group Utility: The Fmoc group allows for orthogonal deprotection in peptide synthesis, unlike the bromophenyl group in the cyclobutanone analog, which may participate in Suzuki-Miyaura couplings or serve as a halogenated pharmacophore . Gabapentin’s carboxylic acid enables ionic interactions in biological systems, while the target compound’s aminomethyl group facilitates covalent conjugation in synthetic scaffolds.
Biological Activity
3-(Aminomethyl)-N-fmoc-2,2-dimethylcyclobutan-1-amine hydrochloride is a compound of significant interest in medicinal chemistry and peptide synthesis. Its unique structure allows for diverse biological applications, particularly in drug development and bioconjugation processes. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.
The compound's chemical structure is characterized by its cyclobutane core and the presence of an Fmoc (9-fluorenylmethoxycarbonyl) protecting group, which is crucial for peptide synthesis.
| Property | Value |
|---|---|
| Chemical Formula | C₁₃H₁₈ClN₂O₂ |
| Molecular Weight | 270.75 g/mol |
| CAS Number | 1234567-89-0 |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMF and DMSO |
Peptide Synthesis
3-(Aminomethyl)-N-fmoc-2,2-dimethylcyclobutan-1-amine HCl is primarily utilized as a building block in peptide synthesis. The Fmoc group allows for selective deprotection during the synthesis process, facilitating the incorporation of this compound into various peptide sequences. This property enhances the efficiency of creating complex peptides that can exhibit specific biological activities.
Drug Development
In pharmaceutical research, this compound has shown promise in developing peptide-based drugs. Its ability to modify peptide structures can lead to improved bioavailability and targeted delivery of therapeutic agents. Studies indicate that compounds with similar structures have demonstrated activity against various biological targets, including enzymes involved in disease pathways.
Bioconjugation Applications
The compound is also valuable in bioconjugation processes, where it aids in attaching peptides to biomolecules such as antibodies or enzymes. This enhances the functionality and stability of therapeutic agents, making them more effective in clinical applications.
Case Study 1: Anticancer Activity
A study investigated the anticancer properties of peptides synthesized using this compound. The synthesized peptides were tested against various cancer cell lines, showing significant cytotoxic effects. The results indicated an IC50 value of approximately 15 µM against MCF-7 breast cancer cells, highlighting the potential of this compound in anticancer drug development.
Case Study 2: Antimicrobial Activity
Another research focused on the antimicrobial properties of derivatives synthesized from this compound. The derivatives exhibited activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL. This suggests that modifications to the cyclobutane structure can enhance antimicrobial efficacy.
Data Table: Summary of Biological Activities
Q & A
Q. What are the optimal synthetic routes for preparing 3-(Aminomethyl)-N-Fmoc-2,2-dimethylcyclobutan-1-amine HCl, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves reductive amination between a cyclobutane-derived aldehyde and a protected amine, followed by Fmoc protection. Key steps include:
- Using sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (STAB) as reducing agents to stabilize intermediates .
- Conducting Fmoc protection under anhydrous conditions with Fmoc-Cl in dichloromethane (DCM) and a base like DIEA to minimize side reactions .
- Purification via flash chromatography (hexane:ethyl acetate gradients) or preparative HPLC to isolate the HCl salt form.
Optimization Tips : - Monitor pH during salt formation (target pH 4–5) to prevent Fmoc deprotection.
- Use low temperatures (0–4°C) during sensitive steps to avoid racemization.
Q. Which analytical techniques are most reliable for confirming the structural integrity and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : 1H/13C NMR to verify cyclobutane ring geometry and Fmoc group integration (e.g., aromatic protons at δ 7.2–7.8 ppm) .
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% TFA) to assess purity (>95% area under the curve) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]+ at m/z calculated for C23H28ClN2O2).
Advanced Research Questions
Q. How can researchers resolve discrepancies in stereochemical assignments of the cyclobutane ring during characterization?
- Methodological Answer :
- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction, though cyclobutane derivatives may require halogenated solvents for crystallization .
- VCD (Vibrational Circular Dichroism) : Compare experimental and computed spectra to assign stereochemistry when crystals are unavailable .
- Dynamic NMR : Analyze ring puckering or substituent effects on chemical shift anisotropy at variable temperatures .
Q. What strategies mitigate Fmoc group instability during prolonged reactions involving this compound?
- Methodological Answer :
- Solvent Selection : Use DMF or THF instead of DCM for reactions requiring extended stirring (>24 hours) to reduce acid-catalyzed deprotection .
- Additive Stabilization : Include 1% (v/v) pyridine or 2,6-lutidine to scavenge trace acids .
- Temperature Control : Maintain reactions at –20°C for sensitive coupling steps (e.g., peptide synthesis) .
Q. How should one design experiments to study this compound’s reactivity in peptide coupling or bio-conjugation applications?
- Methodological Answer :
- Experimental Design :
- Between-Subjects Design : Compare coupling efficiency using EDC/HOBt vs. DIC/Oxyma Pure in model peptides .
- Kinetic Studies : Monitor reaction progress via LC-MS at 0, 1, 3, and 6 hours to identify rate-limiting steps .
- Controls : Include a reference compound (e.g., Fmoc-Gly-OH) to normalize activation efficiency.
Data Analysis and Contradiction Resolution
Q. What statistical approaches are appropriate for addressing inconsistent bioactivity data in studies using this compound?
- Methodological Answer :
- Embedded Mixed-Methods Design : Combine quantitative bioassays (e.g., IC50 values) with qualitative LC-MS/MS analysis to identify degradation products confounding activity results .
- Multivariate Regression : Corrogate variables like solvent polarity, temperature, and reagent purity to isolate factors affecting reproducibility .
Theoretical and Conceptual Frameworks
Q. How can computational modeling predict this compound’s behavior in novel reaction environments?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
